molecular formula C18H17ClF3NO2 B5013043 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)butanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)butanamide

Cat. No.: B5013043
M. Wt: 371.8 g/mol
InChI Key: MHZAIZZOZNHQBS-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The specific compound you’re asking about has several distinct groups attached to it, including a chloro group (Cl), a trifluoromethyl group (CF3), and a methoxy group (OCH3) attached to different phenyl rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, which could be achieved through a reaction between a carboxylic acid and an amine. The introduction of the chloro, trifluoromethyl, and methoxy groups would likely involve separate reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, one with a chloro and trifluoromethyl group attached, and the other with a methoxy group. The two rings would be connected by a four-carbon chain ending in an amide group .


Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For example, under certain conditions, it could undergo hydrolysis to form a carboxylic acid and an amine. The presence of the chloro, trifluoromethyl, and methoxy groups could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The halogen groups (chloro and trifluoromethyl) could also influence its properties .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific nature of the halogen groups it contains. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3NO2/c1-25-14-8-5-12(6-9-14)3-2-4-17(24)23-16-11-13(18(20,21)22)7-10-15(16)19/h5-11H,2-4H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZAIZZOZNHQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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